molecular formula C17H17Cl2N3O2 B252148 N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide

Katalognummer: B252148
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: IXFHFCPPYGUCLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized by chemists at the Friedrich-Alexander University of Erlangen-Nuremberg in Germany in 2000. Since then, this compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Wirkmechanismus

The mechanism of action of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves the inhibition of NAMPT, which catalyzes the rate-limiting step in the salvage pathway of NAD biosynthesis. NAD is an essential cofactor for various enzymes involved in energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound blocks the synthesis of NAD and depletes intracellular NAD levels, leading to metabolic stress and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Suppression of inflammation and autoimmune responses
- Enhancement of immune function and antitumor immunity
- Modulation of energy metabolism and mitochondrial function
- Regulation of gene expression and epigenetic modifications

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and selective inhibitor of NAMPT
- Well-characterized mechanism of action and pharmacokinetics
- Extensive preclinical data on anticancer activity and safety
- Availability of commercial sources and standardized protocols
Limitations:
- Limited solubility and stability in aqueous solutions
- Toxicity and side effects at high doses or prolonged exposure
- Potential off-target effects on other enzymes or pathways
- Lack of clinical data on efficacy and safety in humans

Zukünftige Richtungen

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several potential future directions for research and development, including:
- Combination therapy with other anticancer agents or immunomodulators
- Optimization of pharmacokinetics and dosing regimens for clinical use
- Development of biomarkers for patient selection and monitoring
- Investigation of the role of NAMPT and NAD in other diseases and conditions
- Exploration of novel targets and pathways for metabolic and immune regulation
In conclusion, this compound is a promising compound with potent anticancer activity and potential therapeutic applications in other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and clinical efficacy and safety.

Synthesemethoden

The synthesis of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, starting from the reaction of 6-methyl-2-chloronicotinic acid with propylamine to form 6-methyl-2-(propylamino)nicotinic acid. This intermediate is then treated with thionyl chloride to yield 6-methyl-2-chloronicotinic acid propylamide, which is further reacted with 2,4-dichlorobenzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have potent anticancer activity in various preclinical models, including breast, lung, prostate, and pancreatic cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD, a critical cofactor for energy metabolism and cellular signaling. By depleting intracellular NAD levels, this compound induces metabolic stress and apoptosis in cancer cells, while sparing normal cells that have a lower demand for NAD.

Eigenschaften

Molekularformel

C17H17Cl2N3O2

Molekulargewicht

366.2 g/mol

IUPAC-Name

N-[3-[(2,4-dichlorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H17Cl2N3O2/c1-11-3-4-12(10-22-11)16(23)20-7-2-8-21-17(24)14-6-5-13(18)9-15(14)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,23)(H,21,24)

InChI-Schlüssel

IXFHFCPPYGUCLU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.